
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups, an epoxy ring, and a fluorine atom, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) typically involves multi-step organic synthesis. Key steps may include:
Formation of the Diene Structure: This can be achieved through a series of aldol condensations and Wittig reactions to introduce the conjugated diene system.
Fluorination: The selective introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl groups are typically introduced through hydroboration-oxidation reactions or via Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Epoxide Ring Opening: Ammonia (NH₃), methanol (CH₃OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, and epoxide ring opening can result in diols or amino alcohols.
Wissenschaftliche Forschungsanwendungen
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and epoxy ring allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandins: Similar in structure but lack the epoxy and fluorine groups.
Leukotrienes: Share the diene structure but differ in functional groups and biological activity.
Thromboxanes: Have a similar cyclic structure but differ in the presence of additional functional groups.
Uniqueness
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is unique due to its combination of an epoxy ring, fluorine atom, and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H31FO5 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3-fluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H31FO5/c1-2-3-4-7-13(22)10-11-14-15(23)12-17-19(14)20(21)16(26-17)8-5-6-9-18(24)25/h8,10-11,13-15,17,19-20,22-23H,2-7,9,12H2,1H3,(H,24,25)/b11-10+,16-8-/t13-,14-,15+,17-,19+,20?/m0/s1 |
InChI-Schlüssel |
PICZVWWLSUAEJF-CQXSNJKISA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)F)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
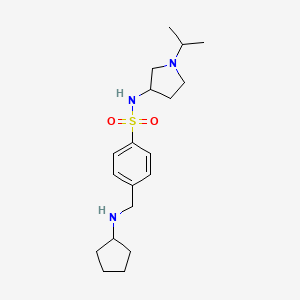
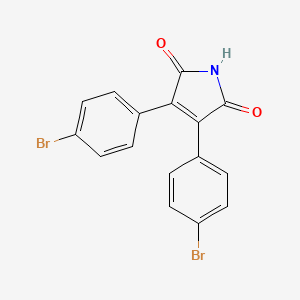
![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
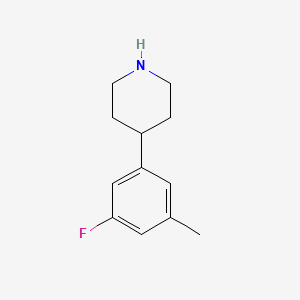
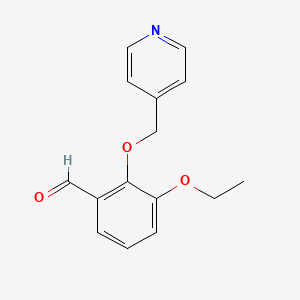

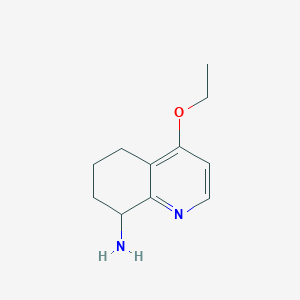
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)



